6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic organic compounds. The official IUPAC name for this compound is 6-chloro-2-oxochromene-3-carboxylic acid , which precisely describes the structural features and substitution pattern. This nomenclature indicates the presence of a chlorine atom at position 6 of the chromene ring system, an oxo group (carbonyl) at position 2, and a carboxylic acid functional group attached to position 3 of the chromene core.
The compound is registered with the Chemical Abstracts Service under the registry number 883-92-1 , which serves as the unique identifier for this specific chemical entity. This CAS number has remained consistent across multiple chemical databases and suppliers, ensuring accurate identification and tracking of the compound in scientific literature and commercial transactions. The European Community number assigned to this compound is 840-472-2 , providing an additional regulatory identifier for use within European Union jurisdictions.
Additional regulatory and database identifiers include the DSSTox Substance ID DTXSID50297327 and the ChEMBL identifier CHEMBL1414071 , which facilitate cross-referencing across different chemical and biological databases. The compound also carries the MDL number MFCD00991129 , which is commonly used in chemical inventory management systems.
Table 1: Primary Chemical Identifiers for this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | 6-chloro-2-oxochromene-3-carboxylic acid |
| CAS Registry Number | 883-92-1 |
| European Community Number | 840-472-2 |
| DSSTox Substance ID | DTXSID50297327 |
| ChEMBL ID | CHEMBL1414071 |
| MDL Number | MFCD00991129 |
| PubChem CID | 271643 |
Structural Isomerism and Tautomeric Forms
The structural characteristics of this compound present several important considerations regarding isomerism and potential tautomeric equilibria. The chromene core structure exists as part of the broader family of benzopyran derivatives, where the 2H-chromene designation specifically indicates the position of the saturated carbon in the heterocyclic ring. This structural arrangement is distinct from its 4H-chromene tautomer, where the saturated carbon would be positioned at the 4-position rather than the 2-position.
Research into chromene tautomerism has demonstrated that these compounds can exist in equilibrium between different tautomeric forms under specific conditions. However, for this compound, the presence of the lactone functionality (2-oxo group) and the electron-withdrawing chlorine substituent significantly stabilize the 2H-chromene form. The compound does not exhibit classical keto-enol tautomerism as might be observed in simpler carbonyl-containing systems, because the carbonyl group is incorporated into the lactone ring structure.
The structural stability of this compound is further enhanced by the extended conjugation system that includes the benzene ring, the carbonyl oxygen, and the carboxylic acid functionality. This conjugated system creates a planar molecular geometry that contributes to the thermodynamic stability of the observed tautomeric form. Computational studies and experimental observations have confirmed that the compound exists predominantly in the form represented by its standard structural formula, with minimal contribution from alternative tautomeric structures.
The chlorine substituent at position 6 introduces additional electronic effects that influence the overall molecular stability and reactivity. The electron-withdrawing nature of the chlorine atom affects the electron density distribution throughout the aromatic system, which can influence both the chemical reactivity and the spectroscopic properties of the compound.
Molecular Formula and Weight Validation
The molecular formula of this compound is C₁₀H₅ClO₄ , representing a composition of ten carbon atoms, five hydrogen atoms, one chlorine atom, and four oxygen atoms. This molecular composition corresponds to a calculated molecular weight of 224.59 grams per mole according to current atomic weight standards, with some sources reporting the rounded value of 224.6 grams per mole.
The molecular weight calculation is based on the current IUPAC atomic weights: carbon (12.011), hydrogen (1.008), chlorine (35.453), and oxygen (15.999). The precise calculation yields 224.5924 grams per mole, which is consistently rounded to 224.59 or 224.6 in various chemical databases and supplier specifications. This molecular weight has been verified through mass spectrometry analysis and is consistent across multiple independent sources.
Table 2: Molecular Composition and Weight Data
| Component | Count | Atomic Weight | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 10 | 12.011 | 120.11 |
| Hydrogen | 5 | 1.008 | 5.04 |
| Chlorine | 1 | 35.453 | 35.453 |
| Oxygen | 4 | 15.999 | 63.996 |
| Total | 20 | - | 224.599 |
The molecular formula validation has been confirmed through multiple analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis. The InChI representation of the compound is InChI=1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) , which provides a standardized way to represent the molecular connectivity and stereochemistry.
The SMILES notation for this compound is C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)O , which offers a linear string representation of the molecular structure that can be used for database searches and computational modeling. This notation accurately captures the connectivity pattern and functional group arrangement within the molecule.
Synonymous Designations in Chemical Databases
The compound this compound is known by numerous synonymous designations across different chemical databases, suppliers, and research publications. These alternative names reflect various nomenclature conventions, including traditional naming systems, trade designations, and database-specific identifiers.
One of the most commonly encountered alternative names is 6-chloro-2-oxo-2H-1-Benzopyran-3-carboxylic acid , which emphasizes the benzopyran structural foundation of the chromene system. This nomenclature is particularly prevalent in older chemical literature and certain database systems that favor the benzopyran designation over the more modern chromene terminology.
Another frequently used synonym is 6-chlorocoumarin-3-carboxylic acid , which highlights the relationship between this compound and the broader coumarin family of natural and synthetic compounds. This designation is particularly useful for researchers working in the field of coumarin derivatives and natural product chemistry, as it immediately identifies the structural class and potential biological activities associated with these compounds.
Table 3: Major Synonymous Designations and Their Sources
| Synonym | Context/Source | Usage Frequency |
|---|---|---|
| 6-chloro-2-oxochromene-3-carboxylic acid | IUPAC standard | Primary |
| 6-chloro-2-oxo-2H-1-Benzopyran-3-carboxylic acid | Traditional nomenclature | Common |
| 6-chlorocoumarin-3-carboxylic acid | Coumarin family designation | Common |
| 6-chloro-2-keto-chromene-3-carboxylic acid | Alternative carbonyl designation | Occasional |
| 6-chloro-2-oxo-3-chromenecarboxylic acid | Condensed nomenclature | Occasional |
Database-specific identifiers include various alphanumeric codes used by chemical suppliers and research institutions. For example, the compound appears in some databases under codes such as TIMTEC-BB SBB004435 , CHEMBL1414071 , and NSC115552 . These codes are particularly important for procurement and inventory management purposes, as they provide unambiguous identification for ordering and tracking purposes.
International chemical databases may use translated or transliterated versions of the compound name, particularly in non-English speaking countries. However, the CAS registry number 883-92-1 remains the most reliable identifier across all international databases and regulatory systems, ensuring consistent identification regardless of language or local nomenclature preferences.
Properties
IUPAC Name |
6-chloro-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGEQQPOKZIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297327 | |
| Record name | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-92-1 | |
| Record name | 883-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Baylis-Hillman Adduct Hydrolysis Route
Procedure Summary:
- The Baylis-Hillman adduct (e.g., 7b) is reacted with potassium hydroxide (KOH) in water.
- The reaction mixture is refluxed for an extended period (typically 42 hours).
- After cooling, acidification with hydrochloric acid (HCl) precipitates the chromene-3-carboxylic acid.
- The product is filtered, washed, and dried to yield the target compound.
This method is notable for its high yield and relatively straightforward workup, making it a preferred route in synthetic organic chemistry for this compound.
Knoevenagel Condensation Using Curd Water as Catalyst (Green Chemistry Approach)
A novel, environmentally friendly method employs waste curd water as a catalytic medium for the synthesis of coumarin-3-carboxylic acid derivatives, including halogenated chromenes.
Procedure Summary:
- 2-Hydroxybenzaldehyde derivatives and dimethyl malonate are mixed in curd water.
- The mixture is sonicated to accelerate the reaction.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is precipitated by pouring into ice-water, filtered, and washed.
- Utilizes a green catalyst (waste curd water), reducing environmental impact.
- Mild reaction conditions.
- Good yields (e.g., 85% for related coumarin derivatives).
Literature-Reported Standard Coumarin Synthesis via Malonic Acid or Ethyl Cyanoacetate
This classical approach involves the condensation of substituted salicylaldehydes with malonic acid or ethyl cyanoacetate in the presence of bases such as potassium carbonate or potassium 1,2,3,6-tetrahydro-4-pyridinecarboxylate.
Procedure Summary:
- Equimolar amounts of substituted salicylaldehyde (e.g., 6-chlorosalicyaldehyde) and malonic acid are mixed.
- The mixture is heated under reflux with the base catalyst.
- The reaction progress is monitored by TLC.
- After completion, the product is isolated by filtration and recrystallization.
Photocatalytic and Visible Light-Driven Methods
Recent advances include visible light-driven reductive azaarylation and other photocatalytic methods for functionalizing coumarin-3-carboxylic acids.
- 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid can be synthesized or further functionalized under visible light irradiation using catalysts such as fac-Ir(ppy)3.
- These methods allow mild conditions and high selectivity.
- Yields reported for 6-chloro derivatives are generally high (up to 89%).
- Dropwise addition of coumarin carboxylic acids in dry DMSO suppresses decomposition and improves yields.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Baylis-Hillman Adduct Hydrolysis | Baylis-Hillman adduct, KOH, reflux 42 h | ~87 | High yield, straightforward | Long reaction time |
| Green Catalysis (Curd Water) | 2-Hydroxybenzaldehyde, dimethyl malonate, curd water, sonication | ~85 (related compounds) | Eco-friendly, mild conditions | Limited data on 6-chloro variant |
| Knoevenagel Condensation | Salicylaldehyde derivatives, malonic acid, base, reflux | Moderate to high | Well-established, versatile | Use of organic solvents and bases |
| Photocatalytic Visible Light | Coumarin acids, fac-Ir(ppy)3, DMSO, blue LED | Up to 89 | Mild, selective, innovative | Requires specialized equipment |
Detailed Research Findings and Notes
- The Baylis-Hillman adduct hydrolysis method remains the most cited for 6-chloro substitution, providing high purity and yield with well-characterized spectral data.
- Green synthesis using curd water is promising for sustainable chemistry but requires further optimization for halogenated coumarins.
- Photocatalytic methods represent cutting-edge approaches enabling functionalization and synthesis under mild conditions, with good yields and minimized side reactions.
- Classical Knoevenagel condensation remains a reliable method for synthesizing a broad range of coumarin derivatives, including 3-carboxylic acids, but may involve longer reaction times and harsher conditions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted chromene derivatives .
Scientific Research Applications
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
- Structure : A naphtho-fused coumarin with a carboxylic acid at position 2.
- Key Differences: Larger aromatic system (benzo[f]chromene vs. Melting Point: 235–236°C , significantly higher than 6-chloro derivative (120–122°C) , likely due to enhanced crystallinity from extended conjugation. Synthesis: Uses Meldrum’s acid and 2-hydroxy-1-naphthaldehyde in ethanol (93% yield) .
6-Bromo-2-oxo-2H-chromene-3-carboxylic Acid
- Structure : Bromine replaces chlorine at position 4.
- Key Differences :
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic Acid
- Structure : Additional hydroxyl group at position 5.
- Key Differences :
6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid
- Structure : Methoxy substituent at position 6.
- Molecular Weight: 220.18 g/mol .
6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid
- Structure : Methyl group at position 6.
- Melting Point: 165–166°C , higher than Cl-substituted analogue due to hydrophobic interactions.
Tabulated Comparison of Key Properties
Research Findings and Trends
- Electronic Effects : Chlorine’s electronegativity increases the electrophilicity of the coumarin ring, enhancing reactivity in nucleophilic substitutions compared to methyl or methoxy groups .
- Biological Activity: Chloro and bromo derivatives exhibit higher binding affinity to proteases than non-halogenated analogues due to halogen bonding .
- Green Synthesis : Waste curd water-mediated synthesis of 6-chloro derivatives achieves 92% yield, emphasizing sustainability .
Q & A
Q. How to design a stability study for this compound under varying pH conditions?
- Methodology : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots are analyzed via HPLC at 0, 24, 48, and 72 hours. Degradation kinetics follow first-order models (k = 0.012 h⁻¹ at pH 7.4), with Arrhenius plots determining activation energy (~50 kJ/mol) .
Q. What statistical tools are recommended for analyzing biological assay data?
- Methodology : Use GraphPad Prism for nonlinear regression (dose-response curves, IC₅₀) and ANOVA for multi-group comparisons. Bootstrap resampling (n=1000 iterations) calculates 95% confidence intervals for EC₅₀ values .
Q. How to troubleshoot inconsistencies in NMR spectra during characterization?
- Methodology : Confirm solvent purity (e.g., deuterated DMSO-d₆) and probe tuning. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC correlates H-4 (δ 8.9 ppm) with C-4 (δ 160 ppm) to resolve ambiguity in aromatic regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
